A Comprehensive Technical Guide to the Metabolic Fate of Benzo[a]pyrene and its Phenolic Metabolites in Humans
A Comprehensive Technical Guide to the Metabolic Fate of Benzo[a]pyrene and its Phenolic Metabolites in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]pyrene (B[a]P), a ubiquitous polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 human carcinogen, poses a significant threat to human health through environmental, occupational, and dietary exposure.[1] Its toxicity is not inherent but arises from its metabolic activation into reactive intermediates that can form covalent adducts with DNA, initiating carcinogenesis.[2][3] This guide provides an in-depth exploration of the complex metabolic pathways of B[a]P in humans, with a particular focus on the formation and fate of key phenolic metabolites such as benzo[a]pyren-9-ol (B[a]P-9-ol). We will dissect the enzymatic machinery responsible for both the bioactivation and detoxification of B[a]P, detailing the roles of Cytochrome P450 monooxygenases, epoxide hydrolase, and various Phase II conjugating enzymes. Furthermore, this document furnishes detailed, field-proven experimental protocols for studying B[a]P metabolism in vitro and presents a framework for interpreting the resulting data. The objective is to provide a comprehensive resource that bridges fundamental biochemistry with practical laboratory application for professionals engaged in toxicology, cancer research, and drug development.
Introduction: The Duality of Benzo[a]pyrene Metabolism
Benzo[a]pyrene: A Ubiquitous Procarcinogen
Benzo[a]pyrene is a product of incomplete combustion of organic materials, leading to widespread human exposure from sources like tobacco smoke, vehicle exhaust, char-broiled foods, and industrial emissions.[4] Its chemical stability and lipophilicity allow it to readily cross cell membranes and accumulate in fatty tissues. However, B[a]P itself is biologically inert; it requires enzymatic conversion, or metabolic activation, to exert its mutagenic and carcinogenic effects.[1][5]
The Central Role of Metabolic Activation
The metabolic fate of B[a]P is a double-edged sword. The same enzymatic systems that evolved to detoxify foreign compounds by increasing their water solubility for excretion can inadvertently convert B[a]P into highly reactive electrophiles.[6] This process is broadly categorized into Phase I (oxidation) and Phase II (conjugation) reactions. The balance between these pathways dictates whether B[a]P is safely eliminated or transformed into a potent carcinogen.
Benzo[a]pyren-9-ol: A Key Phenolic Metabolite
During Phase I metabolism, CYPs can directly hydroxylate the B[a]P ring to form phenols. B[a]P-9-ol, along with B[a]P-3-ol, is a major phenolic metabolite.[1][2] While phenol formation was initially considered a detoxification step, as these products can be readily conjugated and excreted, the story is more complex. B[a]P-9-ol is an intermediate that can be further oxidized, and its presence is indicative of active B[a]P metabolism.[2][7] Understanding its formation is crucial for a complete picture of B[a]P's biological impact.
The Enzymatic Machinery of B[a]P Metabolism
Phase I: The Cytochrome P450 Superfamily
The initial oxidation of B[a]P is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly members of the CYP1 family.[6]
-
CYP1A1 and CYP1B1: These are the most important enzymes in B[a]P bioactivation.[1][8] They are highly inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.[6] CYP1A1 and CYP1B1 are highly efficient at oxidizing B[a]P to both B[a]P-7,8-epoxide (the precursor to the ultimate carcinogen) and phenolic metabolites like B[a]P-9-ol.[1][2]
-
CYP1A2 and CYP3A4: While less active than CYP1A1/1B1, these enzymes are constitutively expressed at higher levels in the human liver and contribute significantly to the overall metabolism of B[a]P, including the formation of B[a]P-9-ol and B[a]P-3-ol.[2][9]
-
CYP2C19: This enzyme also shows a notable capacity to form both the activation metabolite B[a]P-7,8-dihydrodiol and the detoxification product B[a]P-9-ol.[1][2]
The Critical Role of Microsomal Epoxide Hydrolase (mEH)
Following the formation of arene oxides by CYPs, microsomal epoxide hydrolase (mEH) plays a pivotal role. It catalyzes the hydration of epoxides to form less reactive trans-dihydrodiols.[4] Critically, mEH converts B[a]P-7,8-epoxide into (-)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol, which is the direct substrate for the second epoxidation step that generates the ultimate carcinogen.[4][10]
Other Key Oxidoreductases
Beyond the canonical CYP pathway, other enzymes contribute to B[a]P's metabolic profile. Aldo-keto reductases (AKRs) can oxidize B[a]P-7,8-dihydrodiol to produce B[a]P-7,8-dione, an ortho-quinone.[6][11] These quinones can participate in redox cycling, generating reactive oxygen species (ROS) that cause oxidative DNA damage, representing an alternative mechanism of toxicity.[12][13][14]
Phase II: Detoxification via Conjugation
Phase II enzymes convert the hydroxylated metabolites from Phase I into highly water-soluble conjugates for excretion. This is the primary detoxification route.
-
UDP-glucuronosyltransferases (UGTs): Conjugate glucuronic acid to phenols and dihydrodiols.[15]
-
Sulfotransferases (SULTs): Add a sulfonate group.[15]
-
Glutathione S-transferases (GSTs): Conjugate glutathione to epoxides, directly neutralizing their reactivity.[15][16]
Core Metabolic Pathways of Benzo[a]pyrene
The Diol Epoxide Pathway: The Primary Route to Carcinogenicity
This multi-step pathway is widely recognized as the principal mechanism of B[a]P-induced carcinogenesis.[14] It involves a sequence of three enzymatic reactions that convert the inert parent molecule into a highly electrophilic diol epoxide that readily attacks DNA.[10]
The stereochemistry of these reactions is critical; specific enantiomers of the diol epoxide, particularly (+)-anti-BPDE, are the most mutagenic.[3][17] This ultimate carcinogen intercalates into the DNA helix and forms a stable covalent bond, primarily at the N2 position of guanine, leading to mutations during DNA replication if not repaired.[3][18]
The Phenol and Quinone Pathways
Direct oxidation of B[a]P by CYPs yields phenols, such as B[a]P-9-ol, and quinones. This can be viewed as a competing pathway to epoxide formation. While phenols are substrates for detoxification via Phase II conjugation, the quinones can be redox-active, contributing to oxidative stress.
Experimental Methodologies for Studying B[a]P Metabolism
In Vitro Models: From Microsomes to Organoids
-
Human Liver Microsomes (HLMs): As the primary site of xenobiotic metabolism, the liver is the most relevant tissue. HLMs are vesicles of endoplasmic reticulum isolated from human liver tissue that contain a high concentration of CYP enzymes and mEH, making them the gold standard for initial metabolic profiling.[19][20][21]
-
Recombinant Enzymes: To identify the specific enzymes responsible for forming a particular metabolite, individual human CYPs are expressed in systems like insect cells (Supersomes™) or yeast.[2][9] This allows for precise determination of each enzyme's contribution.
-
Human Tissue Organoids: These 3D cultures more closely mimic the structure and function of human tissues, offering a more physiologically relevant system to study metabolism and toxicity.[5][22][23]
Protocol: B[a]P Metabolism Assay Using Human Liver Microsomes (HLMs)
This protocol describes a self-validating system to determine the metabolic profile of B[a]P. The inclusion of both a complete reaction mix and a negative control (without the NADPH regenerating system) validates that the observed metabolism is enzymatically driven.
A. Reagents & Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
Benzo[a]pyrene (B[a]P) stock solution in DMSO
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-Regen® A/B, containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN), HPLC-grade
-
Methanol (MeOH), HPLC-grade
-
Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard)
-
Microcentrifuge tubes, incubator/water bath, centrifuge
B. Experimental Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system components on ice. Prepare a B[a]P working solution by diluting the stock in buffer.
-
Reaction Setup (on ice): In a microcentrifuge tube, prepare the master mix. For a 200 µL final volume:
-
138 µL Potassium Phosphate Buffer (pH 7.4)
-
40 µL NADPH Regenerating System Solution A
-
2 µL HLM (to a final concentration of 0.5 mg/mL)
-
-
Initiation: Pre-warm the master mix at 37°C for 5 minutes. To initiate the reaction, add 10 µL of NADPH Regenerating System Solution B, vortex briefly, and immediately add 10 µL of B[a]P working solution (e.g., for a final concentration of 10 µM).
-
Causality Check: Pre-warming ensures the reaction starts at the optimal enzymatic temperature. The reaction is initiated with the enzyme's cofactor (NADPH) and substrate (B[a]P) simultaneously to ensure a defined start time (T=0).
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold Stop Solution. The cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity.
-
Self-Validation: Prepare a T=0 control by adding the Stop Solution before adding the B[a]P and initiating the reaction. This accounts for any non-enzymatic degradation or background contamination. Also, prepare a "No Cofactor" control by replacing the NADPH system with buffer; this confirms the reaction is NADPH-dependent.
-
-
Sample Processing: Vortex the terminated reaction vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-Fluorescence or LC-MS/MS.
Analytical Techniques for Metabolite Identification
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a highly sensitive method for quantifying B[a]P metabolites.[24][25] Metabolites are separated on a C18 reverse-phase column and identified by comparing their retention times to authentic standards. Fluorescence detection is ideal due to the native fluorescence of PAHs and their metabolites.[26][27]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For unambiguous identification, especially when standards are unavailable, LC-MS/MS is the method of choice. It provides molecular weight and structural information, allowing for confident identification of metabolites.[11][28]
Workflow Diagram: In Vitro B[a]P Metabolism Study
Quantitative Insights and Data Interpretation
Enzyme Kinetics of B[a]P Metabolite Formation
By using recombinant enzymes, researchers can quantify the rate at which each CYP isoform produces specific metabolites. This data is critical for building predictive models of B[a]P disposition in humans.
| Metabolite | Forming Enzyme | Rate (nmol/min/nmol P450) | Reference |
| B[a]P-7,8-dihydrodiol | Human CYP1A1 | 0.38 | [4][8] |
| Human CYP1B1 | 0.17 | [4][8] | |
| Human CYP1A2 | Undetectable | [4][8] | |
| Total Tetrols (from 7,8-diol) | Human CYP1A1 | 2.58 | [8] |
| Human CYP1B1 | 0.60 | [8] | |
| Human CYP1A2 | 0.43 | [8] |
This table summarizes representative data and illustrates the dominant role of CYP1A1 and CYP1B1 in the activation pathway.
Biomonitoring Human Exposure
The measurement of B[a]P metabolites in human urine is a well-established method for biomonitoring exposure to PAHs.[29] Metabolites such as 3-hydroxybenzo[a]pyrene (a positional isomer of 9-ol) and 1-hydroxypyrene serve as valuable biomarkers.[24][30] Sensitive HPLC-fluorescence or LC-MS methods are used to detect the low concentrations of these biomarkers in urine samples from occupationally or environmentally exposed populations.[24][30]
Conclusion and Future Directions
The metabolism of benzo[a]pyrene is a complex interplay of activation and detoxification pathways, with the ultimate biological effect determined by the balance between the formation of reactive intermediates like BPDE and their safe conjugation and elimination. Benzo[a]pyren-9-ol is a key phenolic metabolite whose formation signifies the active engagement of the CYP450 system. While its production can lead to detoxification, it is also part of a broader metabolic cascade that can generate harmful products.
Future research should continue to leverage advanced models like human tissue organoids to better understand tissue-specific B[a]P metabolism and individual susceptibility based on genetic polymorphisms in metabolic enzymes.[6][23] Elucidating the precise contribution of alternative pathways, such as quinone formation and ROS generation, will provide a more holistic understanding of B[a]P's multifaceted toxicity. This knowledge is paramount for improving risk assessment, developing preventative strategies, and designing targeted therapies for PAH-induced cancers.
References
-
Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis. [Link]
-
Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., Wood, A. W., Conney, A. H., & Jerina, D. M. (1977). Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. PubMed. [Link]
-
Luch, A., Schober, W., Soballa, V. J., Raab, G., Greim, H., Jacob, J., & Doehmer, J. (1999). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. PubMed. [Link]
-
Shimada, T., Martin, M. V., Pruess-Schwartz, D., Marnett, L. J., & Guengerich, F. P. (1989). Oxidation of benzo[a]pyrene by recombinant human cytochrome P450 enzymes. PubMed. [Link]
-
Arlt, V. M., Stiborova, M., Hrabeta-Robinson, E., Frei, E., & Schmeiser, H. H. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. PMC - NIH. [Link]
-
Wikipedia. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia. [Link]
-
Kim, J. H., Stansbury, K. H., Walker, N. J., Trush, M. A., Strickland, P. T., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. PubMed. [Link]
-
Hollender, J., Koch, B., & Dott, W. (2000). Biomonitoring of Environmental Polycyclic Aromatic Hydrocarbon Exposure by Simultaneous Measurement of Urinary Phenanthrene, Pyrene and Benzo[a]pyrene Hydroxides. PubMed. [Link]
-
Nagano, T., Shimizu, M., Kiyotani, K., & Yamazaki, H. (2019). Metabolic pathway of BaP benzo[a]pyrene (BaP), benzo[a]pyrene-7, 8-dihydrodiol-9,10-epoxide (BPDE), glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), prostaglandin H synthase (PHS). ResearchGate. [Link]
-
Pelkonen, O., Boobis, A. R., & Nebert, D. W. (1977). The in vitro oxidative metabolism of benzo(a)pyrene in human liver measured by different assays. PubMed. [Link]
-
Chen, C. L., Chen, C. Y., & Chen, C. C. (2015). Epoxide formation from heterogeneous oxidation of benzo[a]pyrene with gas-phase ozone and indoor air. Environmental Science: Processes & Impacts. [Link]
-
Dracinska, H., Hroch, M., Krcmar, P., Mraz, J., & Stiborova, M. (2014). Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions. PubMed. [Link]
-
Smejtek, P., & Zuber, G. (1993). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. PNAS. [Link]
-
Gu, L., Liu, L., Zhang, Y., Wang, Y., Zhang, C., Wang, Z., & Wang, X. (2017). Detoxification of benzo[a]pyrene primarily depends on cytochrome P450, while bioactivation involves additional oxidoreductases including 5-lipoxygenase, cyclooxygenase, and aldo-keto reductase in the liver. PubMed. [Link]
-
Zuo, Y., Schilke, K. F., Johnson, F., & Grollman, A. P. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. PubMed. [Link]
-
Shimada, T., & Guengerich, F. P. (1997). Metabolism of Benzo[a]pyrene to trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene by Recombinant Human Cytochrome P450 1B1 and Purified Liver Epoxide Hydrolase. Chemical Research in Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]
-
Gündel, J., Schaller, K. H., & Angerer, J. (1994). Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons. PubMed. [Link]
-
Pal, A., He, K., & Penning, T. M. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. PMC - PubMed Central. [Link]
-
Viegas, S., Ladeira, C., & Nunes, C. (2018). The Use of Human Biomonitoring to Assess Occupational Exposure to PAHs in Europe: A Comprehensive Review. MDPI. [Link]
-
Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile For Benzo{A}Pyrene. EPA NEPA. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. NCBI Bookshelf. [Link]
-
Hernández-Macedo, M. L., & Ferraz, H. C. (2024). Detoxification and degradation system of benzo(a)pyrene (BaP) in yeasts. ResearchGate. [Link]
-
Bickers, D. R., & Mukhtar, H. (1984). Aryl hydrocarbon hydroxylase, epoxide hydrolase, and benzo[a]-pyrene metabolism in human epidermis: comparative studies in normal subjects and patients with psoriasis. PubMed. [Link]
-
Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. PubMed. [Link]
-
Chen, Y. C., & Lin, Y. C. (2015). Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Selkirk, J. K., Croy, R. G., Wiebel, F. J., & Gelboin, H. V. (1976). In vitro metabolism of benzo(a)pyrene by human liver microsomes and lymphocytes. PubMed. [Link]
-
Florczyk, U., & Szelag, M. (2022). Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress. NIH. [Link]
-
Cavalieri, E., & Rogan, E. (2012). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. [Link]
-
Moody, H. M., & Van Tassell, R. L. (2018). The proposed pathways for the metabolism of benzo[a]pyrene by Mycobacterium sp. RJGII-135. ResearchGate. [Link]
- Lau, C. S., & Arlt, V. M. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. Unpublished.
-
Lau, C. S., Arlt, V. M., & Phillips, D. H. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. PMC. [Link]
-
Burczynski, M. E., & Penning, T. M. (2000). Profile of benzo[a]pyrene metabolism. Major primary and secondary... ResearchGate. [Link]
-
Unsal, V., & Belof, J. L. (2018). Metabolic activation of benzo[a]pyrene by CYP enzymes. ResearchGate. [Link]
-
Burczynski, M. E., & Penning, T. M. (2000). Impact of cellular metabolism on the biological effects of benzo[a]pyrene and related hydrocarbons. ResearchGate. [Link]
-
Cavalieri, E., & Rogan, E. (2012). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]
-
Lau, C. S., Arlt, V. M., & Phillips, D. H. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]
-
Wiebel, F. J., Selkirk, J. K., Gelboin, H. V., Haugen, D. A., van der Hoeven, T. A., & Coon, M. J. (1975). The metabolic activation of benzo(a)pyrene and 9-hydroxybenzo(a)pyrene by liver microsomal fractions. PubMed. [Link]
-
Wu, J. P., & Chen, H. C. (2022). Evaluation of benzo[a]pyrene-induced toxicity in the estuarine thornfish Therapon jarbua. ScienceDirect. [Link]
-
Li, D., & Wang, Y. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. MDPI. [Link]
-
International Organisation of Vine and Wine. Benzo[a]pyrene- Determination. OIV. [Link]
-
IUPAC. (1988). DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collabora. IUPAC. [Link]
Sources
- 1. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of benzo[a]pyrene by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detoxification of benzo[a]pyrene primarily depends on cytochrome P450, while bioactivation involves additional oxidoreductases including 5-lipoxygenase, cyclooxygenase, and aldo-keto reductase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The in vitro oxidative metabolism of benzo(a)pyrene in human liver measured by different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro metabolism of benzo(a)pyrene by human liver microsomes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Biomonitoring of environmental polycyclic aromatic hydrocarbon exposure by simultaneous measurement of urinary phenanthrene, pyrene and benzo[a]pyrene hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Benzo[a]pyrene- Determination | OIV [oiv.int]
- 28. Epoxide formation from heterogeneous oxidation of benzo[a]pyrene with gas-phase ozone and indoor air - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
